Isoelemicin

Descripción general

Descripción

Isoelemicin is a naturally occurring organic compound that belongs to the coumarin class of compounds. Its chemical formula is C12H16O3, and it has a molecular weight of 208.25 g/mol . This compound is typically a colorless to pale yellow oily liquid with a strong aroma similar to anise . It is found in various plants, including dill, mountain fennel, and cloves .

Métodos De Preparación

Análisis De Reacciones Químicas

Isoelemicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

Isoelemicin's biological activities are primarily centered around its antimicrobial properties. Research indicates that this compound shows promise against various bacterial strains and fungi.

Antibacterial Activity

Studies have demonstrated this compound's effectiveness against several bacteria, including:

- Staphylococcus aureus

- Escherichia coli

While preliminary findings suggest activity against these pathogens, further research is necessary to establish minimum inhibitory concentrations (MIC) and detailed mechanisms of action.

Antifungal Activity

This compound has also been investigated for its antifungal properties. Limited studies indicate potential effectiveness against:

- Candida albicans

- Aspergillus niger

However, additional investigations are required to confirm these findings and understand the underlying mechanisms.

Therapeutic Applications

Beyond its antimicrobial properties, this compound may have applications in various therapeutic contexts:

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.

| Concentration (mg/mL) | Bacterial Growth Inhibition (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 70 |

This study underscores the need for further exploration into this compound's antibacterial mechanisms.

Study 2: Antifungal Activity

Another study assessed this compound's antifungal activity against Candida albicans. The findings suggested that this compound could inhibit fungal growth effectively at varying concentrations.

| Concentration (mg/mL) | Fungal Growth Inhibition (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 45 |

| 2.0 | 65 |

These results indicate this compound's potential as a therapeutic agent against fungal infections.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other phenylpropanoids, which may influence its biological activities. Here’s a comparison with closely related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Elemicin | C₁₂H₁₆O₃ | Psychoactive effects; found in nutmeg |

| Myristicin | C₁₄H₁₈O₃ | Known for psychoactive properties |

| Eugenol | C₁₀H₁₂O₂ | Analgesic and antimicrobial properties |

| Anethole | C₁₀H₁₂O | Estrogenic activity |

This compound's unique functional group arrangement contributes to its distinctive properties and potential applications across various fields.

Mecanismo De Acción

The mechanism of action of isoelemicin involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .

Comparación Con Compuestos Similares

Isoelemicin is similar to other compounds in the coumarin class, such as myristicin and elemicin . this compound is unique in its specific chemical structure and properties. Unlike myristicin and elemicin, this compound has a distinct aroma and is used in different applications .

Similar Compounds

- Myristicin

- Elemicin

- Safrole

- Methyleugenol

This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Isoelemicin is a naturally occurring monoterpene ketone predominantly found in essential oils from various plants, including nutmeg and elemi. Its chemical structure (C₁₂H₁₆O₃) positions it within the phenylpropanoid class, making it an interesting subject for pharmacological research due to its diverse biological activities.

This compound is structurally related to elemicin, differing mainly in the arrangement of its functional groups. This structural uniqueness contributes to its potential therapeutic applications. The compound exhibits a methoxybenzene structure, characteristic of anisoles, which influences its biological interactions.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound shows activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further studies are necessary to establish its minimum inhibitory concentration (MIC) and detailed mechanisms of action against these pathogens.

- Antifungal Properties : Preliminary studies suggest this compound may possess antifungal activity against Candida albicans and Aspergillus niger, although conclusive data is still lacking.

- Antioxidant Potential : this compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress .

Case Studies and Experimental Evidence

-

Antimicrobial Efficacy :

- A study highlighted this compound's effectiveness against S. aureus, with further exploration needed to quantify its efficacy compared to established antibiotics.

-

Antifungal Activity :

- This compound exhibited promising results in inhibiting the growth of Candida albicans in vitro, suggesting potential as a natural antifungal agent.

- Antioxidant Activity :

Comparative Analysis with Related Compounds

To better understand this compound's unique properties, a comparative analysis with related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Elemicin | C₁₂H₁₆O₃ | Exhibits psychoactive effects; found in nutmeg. |

| Myristicin | C₁₄H₁₈O₃ | Contains an additional methyl group; psychoactive properties. |

| Eugenol | C₁₀H₁₂O₂ | Found in clove oil; known for analgesic properties. |

| Anethole | C₁₀H₁₂O | Found in anise; exhibits estrogenic activity. |

Future Directions for Research

Given the limited current understanding of this compound's full range of biological activities, several avenues for future research are proposed:

- Mechanistic Studies : Further investigation into the mechanisms by which this compound exerts its antimicrobial and antifungal effects is crucial.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound can provide insights into its potential medicinal applications.

- Synergistic Effects : Exploring the interactions of this compound with other compounds may reveal synergistic effects that enhance its biological activity.

Propiedades

IUPAC Name |

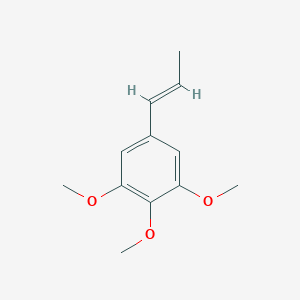

1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXOQHQFJOQLQR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | isoelemicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017541 | |

| Record name | Isoelemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5273-85-8, 487-12-7 | |

| Record name | Isoelemicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoelemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoelemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoelemicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoelemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOELEMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260LA114I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoelemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While not explicitly stated in the provided research, Isoelemicin’s structural similarity to eugenol, which possesses anti-inflammatory properties, suggests a potential for similar effects. [] Additionally, studies on Pleurospermum candollei, a plant rich in this compound, report its traditional use for treating inflammatory conditions. [] Further research is needed to confirm and characterize this compound’s potential anti-inflammatory mechanisms.

A: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. []

A: Researchers commonly employ Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to analyze and identify this compound in plant extracts and essential oils. [, , , , ]

ANone: The provided research focuses primarily on this compound's biological activities and chemical characterization. There is limited information regarding its material compatibility or stability under different environmental conditions. Further investigation is needed to explore these aspects.

ANone: The current research primarily focuses on this compound's presence in essential oils and its biological activities. There is no mention of its catalytic properties or applications in the provided abstracts.

A: While specific SAR studies on this compound are not described in the provided research, comparisons with similar phenylpropanoids like eugenol and myristicin suggest that the number and position of methoxy groups on the aromatic ring may influence its binding affinity and activity. [, ] Further research is needed to establish a comprehensive SAR profile for this compound.

ANone: The provided research mainly focuses on identifying and characterizing this compound in natural sources and evaluating its biological activities. There is limited information on specific formulation strategies or the stability of this compound in different formulations. Further research is needed in this area.

ANone: The research primarily focuses on this compound's natural occurrence and biological properties. Specific SHE regulations pertaining to its handling and use are not explicitly mentioned. As with any chemical, researchers should follow standard safety protocols and consult relevant safety data sheets.

A: One study investigated the metabolism of this compound in rats, revealing that it undergoes metabolism via cinnamoyl and epoxide-diol pathways, resulting in urinary excretion of metabolites like 3-(3,4,5-trimethoxyphenyl)propionic acid. [] Further research is required to understand its complete ADME profile in different species, including humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.